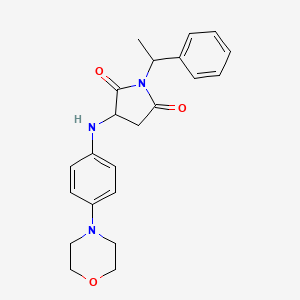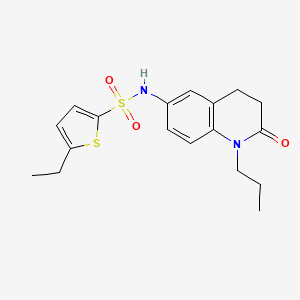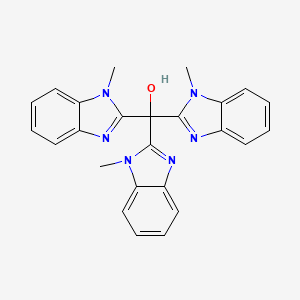
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is a synthetic compound of considerable interest in the fields of chemistry and pharmacology. Its complex structure includes a quinazolinone core, a butanamide chain, and a substituted piperazine ring, making it a unique candidate for various scientific investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the quinazolinone core, followed by the attachment of the piperazine and butanamide groups through a series of organic reactions.
Formation of Quinazolinone Core
Starting material: 6-bromo-2,4-dioxo-1,2-dihydroquinazoline
Reaction: Bromination and subsequent cyclization
Attachment of Piperazine Ring
Starting material: 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine
Reaction: Nucleophilic substitution
Formation of Butanamide Chain
Starting material: Butanoyl chloride
Reaction: Amide coupling
Industrial Production Methods: Industrial methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlling reaction conditions like temperature, pressure, and solvent systems. Processes like continuous flow synthesis and microwave-assisted synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation at various points, primarily affecting the quinazolinone core.
Reduction: : Reductive reactions can be applied to alter the bromine or chlorine substituents.
Substitution: : Substitution reactions, particularly nucleophilic and electrophilic, are common to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions
Substitution: : Halogen exchange using sodium iodide (NaI) in acetone
Major Products Formed
Oxidation: : Conversion to oxo derivatives
Reduction: : Removal of halogen groups
Substitution: : Introduction of various substituents to enhance biological activity
Aplicaciones Científicas De Investigación
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is utilized in multiple fields:
Chemistry: : Serves as a precursor for synthesizing more complex molecules.
Biology: : Studies on its interaction with cellular pathways.
Medicine: : Potential therapeutic agent, particularly in cancer and neurodegenerative diseases.
Industry: : Used in the development of new materials and drug formulations.
Mecanismo De Acción
The compound's mechanism of action is multifaceted:
Molecular Targets: : It interacts with enzymes and receptors within biological systems.
Pathways Involved: : Influences signal transduction pathways, potentially inhibiting certain kinases or altering gene expression.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as:
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-(3-chlorophenyl)piperazin-1-yl)butanamide
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-phenyl)piperazin-1-yl)propyl)butanamide
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide stands out due to its unique substitution pattern, enhancing its biological activity and specificity.
Propiedades
Número CAS |
892286-00-9 |
|---|---|
Fórmula molecular |
C25H29BrClN5O3 |
Peso molecular |
562.89 |
Nombre IUPAC |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C25H29BrClN5O3/c26-18-7-8-22-21(16-18)24(34)32(25(35)29-22)11-2-6-23(33)28-9-3-10-30-12-14-31(15-13-30)20-5-1-4-19(27)17-20/h1,4-5,7-8,16-17H,2-3,6,9-15H2,(H,28,33)(H,29,35) |
Clave InChI |
MTEIVXGVSBLLJT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)C4=CC(=CC=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)


![1,3,7-trimethyl-8-[4-(trifluoromethoxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2649295.png)
![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)
![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide](/img/structure/B2649301.png)



![N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649306.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649310.png)
